molecular formula C64H54N4 B3028392 Dntpd CAS No. 199121-98-7

Dntpd

Cat. No.: B3028392
CAS No.: 199121-98-7
M. Wt: 879.1 g/mol
InChI Key: SPDPTFAJSFKAMT-UHFFFAOYSA-N
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Scientific Research Applications

DNTPD has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Safety and Hazards

DNTPD is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid inhalation, ingestion, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

DNTPD is synthesized through a series of organic reactions involving the coupling of biphenyl and triarylamine units. The synthesis typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the biphenyl core.

Industrial Production Methods

In industrial settings, this compound is produced using high-purity sublimation techniques to ensure the material’s purity exceeds 99%. This method involves heating the compound to a temperature where it transitions directly from a solid to a gas, then cooling it to form high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

DNTPD undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form radical cations, which are essential for its function as a hole transport material.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DNTPD stands out due to its extended structure, which includes four triarylamine units compared to the two units in TPD and NPB. This structural extension enhances its hole transport capabilities and makes it more effective in balancing charge carriers in electronic devices .

Properties

IUPAC Name

1-N-[4-[4-(N-[4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]anilino)phenyl]phenyl]-4-N,4-N-bis(3-methylphenyl)-1-N-phenylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H54N4/c1-47-15-11-23-61(43-47)67(62-24-12-16-48(2)44-62)59-39-35-57(36-40-59)65(53-19-7-5-8-20-53)55-31-27-51(28-32-55)52-29-33-56(34-30-52)66(54-21-9-6-10-22-54)58-37-41-60(42-38-58)68(63-25-13-17-49(3)45-63)64-26-14-18-50(4)46-64/h5-46H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDPTFAJSFKAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC(=C8)C)C9=CC=CC(=C9)C)C1=CC=CC(=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H54N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

879.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199121-98-7
Record name 199121-98-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While the provided excerpts don't explicitly state the molecular formula and weight of DNTPD, they can be easily calculated from its full chemical name. The molecular formula of this compound is C62H52N4 and its molecular weight is 857.12 g/mol.

A: The provided research focuses mainly on the application of this compound in OLED devices. Although spectroscopic data isn't explicitly presented, the articles highlight its blue emission properties. [, , , , ] For detailed spectroscopic data, refer to material databases or supplier documentation.

A: Research has shown that the time elapsed after the onset of solid film formation during solvent evaporation significantly affects the optical properties of this compound thin films. [] This highlights the importance of monitoring and controlling the film formation process for optimal device performance.

A: this compound is primarily used as a hole transport layer (HTL) in OLED devices. [, , ] It facilitates the movement of positive charges (holes) from the anode towards the emissive layer.

A: While this compound can lower the hole injection barrier at the ITO/DNTPD interface, it also creates a new hole barrier at the this compound/NPB interface. [] Despite a slight increase in operating voltage due to this new barrier and the higher bulk resistance of this compound, it ultimately improves current efficiency by balancing the flow of holes and electrons within the device.

A: Yes, research has demonstrated enhanced hole injection in OLEDs utilizing gold nanoparticles (AuNPs) capped with a gold layer on this compound. [] This enhancement is attributed to the increased work functions of these devices due to surface oxidation of the AuNPs.

A: this compound plays a crucial role in creating white OLEDs. It has been successfully used in conjunction with other organic layers to generate excitons that emit blue light and form exciplexes that emit yellow light, resulting in a combined white emission. []

A: Absolutely. This compound has been used in conjunction with specific host materials and dopants to achieve desired colors in OLED devices. For example, it has been used with TPBI and FIrpic for blue emission, [, ] and Bebq2 and (pq)2Ir(acac) for two-wavelength (green and orange) emission. [, ]

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